4-Boc-1-methylpiperazine 1-Oxide
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Overview
Description
4-Boc-1-methylpiperazine 1-Oxide is a derivative of piperazine, a heterocyclic organic compound. Piperazine derivatives are widely used in pharmaceuticals due to their biological activity. The compound this compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an N-oxide functional group, which can influence its reactivity and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Boc-1-methylpiperazine 1-Oxide typically involves the protection of the piperazine nitrogen with a Boc group, followed by oxidation of the nitrogen atom. One common method includes:
Protection Step: Reacting 1-methylpiperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form 4-Boc-1-methylpiperazine.
Oxidation Step: Oxidizing the protected piperazine using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Boc-1-methylpiperazine 1-Oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur under strong oxidizing conditions.
Reduction: The N-oxide group can be reduced back to the amine using reducing agents like zinc and acetic acid.
Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the piperazine ring.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA)
Reduction: Zinc and acetic acid
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane
Major Products Formed
Oxidation: Further oxidized piperazine derivatives
Reduction: 4-Boc-1-methylpiperazine
Substitution: Various substituted piperazine derivatives depending on the reagents used.
Scientific Research Applications
4-Boc-1-methylpiperazine 1-Oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a building block for drug development, particularly in the design of kinase inhibitors and receptor modulators.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Boc-1-methylpiperazine 1-Oxide depends on its specific application. In biological systems, the N-oxide group can participate in redox reactions, potentially affecting cellular pathways and molecular targets. The Boc group serves as a protecting group, allowing for selective reactions at other sites on the molecule .
Comparison with Similar Compounds
Similar Compounds
1-Boc-piperazine: Similar in structure but lacks the N-oxide group.
4-Boc-piperazine: Another derivative with a Boc protecting group but without the N-oxide functionality.
1-Methylpiperazine: Lacks both the Boc and N-oxide groups.
Uniqueness
4-Boc-1-methylpiperazine 1-Oxide is unique due to the presence of both the Boc protecting group and the N-oxide functional group. This combination can influence its reactivity and solubility, making it a valuable intermediate in synthetic chemistry and drug development .
Properties
Molecular Formula |
C10H20N2O3 |
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Molecular Weight |
216.28 g/mol |
IUPAC Name |
tert-butyl 4-methyl-4-oxidopiperazin-4-ium-1-carboxylate |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)11-5-7-12(4,14)8-6-11/h5-8H2,1-4H3 |
InChI Key |
QBGUEJRWLZECIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC[N+](CC1)(C)[O-] |
Origin of Product |
United States |
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